(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide
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Overview
Description
This compound, also known as 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
, has a CAS Number of 318234-27-4 . It has a molecular weight of 301.2 and its InChI Code is 1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3
.
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI Code1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3
. This indicates that the compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 105 - 108 degrees Celsius .Scientific Research Applications
Catalytic Applications and Organic Synthesis
The use of sulfur-containing catalysts in organic synthesis is well-documented. For example, sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, showcasing the potential utility of sulfur compounds in facilitating organic transformations (Tayebi et al., 2011). Similarly, compounds with sulfur linkages have been explored for the synthesis of heterocyclic structures, hinting at the relevance of sulfur-based compounds in the synthesis of complex organic molecules (Chaloner et al., 1992).
Material Science and Polymer Chemistry
In the realm of materials science, the incorporation of sulfur-containing moieties into polymers has been reported to influence their optical properties. A study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines revealed that these materials exhibit high refractive indices and small birefringences, coupled with good thermomechanical stabilities, which are desirable properties for optical materials (Tapaswi et al., 2015).
Biological Activities
Research on N-phenylpyrazolyl derivatives has indicated that compounds containing arylthio/sulfinyl/sulfonyl groups may exhibit promising herbicidal and insecticidal activities. This highlights the potential of sulfur and pyrazole-containing compounds in agricultural applications (Wang et al., 2015).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of pharmaceutically important heteroaromatics from methyl phenyl sulfone underscores the versatility of sulfur-containing compounds in pharmaceutical chemistry, providing a pathway to synthesize pyrazoles and pyrimethamine derivatives (Yokoyama et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket , which could be a potential target
Mode of Action
It is suggested that the compound has strong hydrophobic interactions with his241 of the catalytic residue . This interaction could potentially influence the activity of the target protein.
Biochemical Pathways
Given the potential interaction with the lmptr1 pocket , it can be inferred that the compound may influence the pathways associated with this protein.
Pharmacokinetics
The compound’s molecular weight is reported to be 30321 , which could influence its pharmacokinetic properties.
Result of Action
It is suggested that the compound has potent in vitro antipromastigote activity , indicating that it may have potential therapeutic applications.
Action Environment
It is reported that the compound has a melting point of 104 - 105 degrees , suggesting that it may be stable under a range of environmental conditions.
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2S2/c1-26-18(21)16(10-27-15-4-2-3-12(9-15)19(22,23)24)17(25-26)11-28-14-7-5-13(20)6-8-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRBICNRFPOFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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